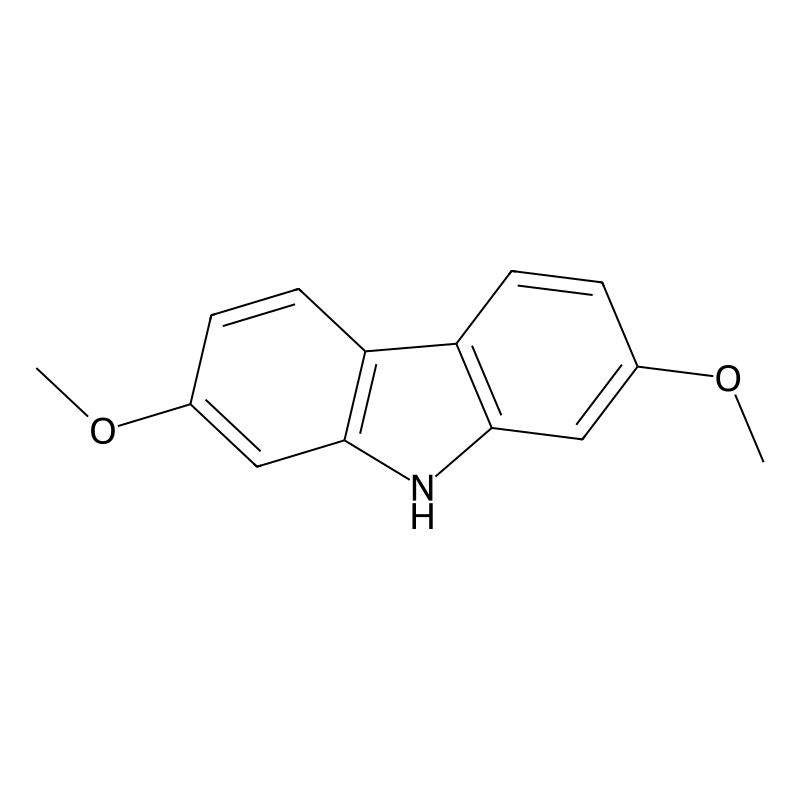

2,7-Dimethoxy-9h-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nanodevices, Rechargeable Batteries, and Electrochemical Transistors

Field: Nanotechnology and Electrochemistry

Application: Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives.

Results: The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length.

Optoelectronic Applications

Field: Optoelectronics

Results: The result is the creation of highly efficient materials for optoelectronic applications.

Organic Field-Effect Transistors (OFETs), Organic Light Emitting Diodes (OLEDs), Polymer Light Emitting Diodes (PLEDs), and Organic Photovoltaics (OPVs)

Field: Electronics and Optoelectronics

Application: “2,7-Dibromocarbazole”, a derivative of carbazole, is used as a building block for the synthesis of small molecules of the carbazole series or carbazole back-boned polymers.

Results: The result is the creation of materials for use in OFETs, OLEDs, PLEDs, and OPVs.

Biosensors

Field: Biotechnology

Application: 2,7 functionalized carbazoles derivatives, such as “2,7-Dimethoxy-9h-carbazole”, are used in the development of biosensors.

Results: The result is the creation of biosensors.

Organic LEDs and Photovoltaic Cells

Synthesis of Other Compounds

Field: Organic Chemistry

2,7-Dimethoxy-9H-carbazole is a derivative of carbazole, characterized by the presence of two methoxy groups at the 2 and 7 positions of the carbazole ring. Its molecular formula is C₁₄H₁₃N₁O₂, with a molecular weight of approximately 227.26 g/mol . The compound appears as a solid at room temperature and exhibits notable stability and solubility in organic solvents.

The chemical behavior of 2,7-dimethoxy-9H-carbazole is influenced by its methoxy substituents, which can participate in electrophilic aromatic substitution reactions. The presence of these groups can enhance nucleophilicity and alter the reactivity profile compared to unsubstituted carbazole derivatives. Common reactions include:

- Electrophilic Aromatic Substitution: The methoxy groups can direct electrophiles to the ortho and para positions relative to their attachment on the benzene ring.

- Nucleophilic Substitution: Under certain conditions, the methoxy groups can be replaced by stronger nucleophiles.

- Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various derivatives .

Research indicates that carbazole derivatives, including 2,7-dimethoxy-9H-carbazole, exhibit various biological activities. Some studies have reported antimicrobial properties against different bacterial strains, suggesting potential applications in medicinal chemistry . Additionally, compounds like this one have shown promise in inhibiting cancer cell proliferation through mechanisms that may involve oxidative stress pathways.

The synthesis of 2,7-dimethoxy-9H-carbazole typically involves multi-step synthetic routes. Common methods include:

- Starting from Carbazole: Carbazole is methylated using methanol and an acid catalyst to introduce methoxy groups.

- Bromination: Electrophilic bromination can be performed on carbazole derivatives to create brominated intermediates that are further functionalized.

- Coupling Reactions: Utilizing cross-coupling techniques such as Suzuki or Stille coupling to introduce additional substituents or modify existing ones .

2,7-Dimethoxy-9H-carbazole has several applications:

- Organic Electronics: This compound serves as a building block for organic semiconductors used in light-emitting diodes (LEDs) and solar cells due to its favorable electronic properties.

- Medicinal Chemistry: Its biological activity makes it a candidate for developing new antimicrobial agents or anticancer drugs.

- Fluorescent Dyes: The compound can be used in the formulation of fluorescent dyes for various imaging applications.

Studies exploring the interactions of 2,7-dimethoxy-9H-carbazole with biological targets are critical for understanding its pharmacological potential. Research has indicated that its interaction with specific enzymes or receptors could lead to significant biological effects. For instance, studies have focused on its ability to modulate enzyme activities related to oxidative stress responses .

Several compounds share structural similarities with 2,7-dimethoxy-9H-carbazole. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 9H-Carbazole | No substituents on the ring | Basic structure without any functional groups |

| 3-Methylcarbazole | Methyl group at position 3 | Exhibits different reactivity compared to dimethoxy |

| 2,3-Dimethoxycarbazole | Methoxy groups at positions 2 and 3 | Potentially different electronic properties |

| 6-Methoxycarbazole | Methoxy group at position 6 | Different biological activity profile |

Each of these compounds has distinct properties and reactivities due to variations in substitution patterns on the carbazole framework.

Ullmann Coupling Approaches

The Ullmann coupling reaction represents one of the fundamental methodologies for constructing carbon-nitrogen bonds in carbazole synthesis, particularly for the preparation of 2,7-dimethoxy-9H-carbazole monomers. This copper-mediated approach has evolved significantly from its traditional implementation to modern aqueous variants that offer enhanced environmental compatibility [1] [2].

Traditional copper-mediated Ullmann coupling employs copper powder in combination with potassium hydroxide and 18-crown-6 as a phase transfer agent in high-boiling solvents such as decaline. The reaction typically requires elevated temperatures of 170°C and extended reaction times of 24 hours to achieve yields ranging from 60-85% [1]. The mechanism involves the formation of copper-carbazolyl complexes that undergo oxidative addition with aryl halides, followed by reductive elimination to form the desired carbon-nitrogen bond.

Modern copper-catalyzed carbon-nitrogen coupling reactions have demonstrated superior efficiency compared to traditional methods. The use of copper iodide in combination with prolinamide ligands allows for milder reaction conditions, with temperatures reduced to 80-120°C and reaction times shortened to 8-12 hours while achieving yields of 70-95% [2]. These improved conditions are particularly beneficial for the synthesis of methoxy-substituted carbazole derivatives, where high temperatures may lead to demethylation side reactions.

A significant advancement in Ullmann-type reactions is the development of aqueous protocols that eliminate the need for organic solvents. The aqueous Ullmann-type carbon-nitrogen bond-forming reactions utilize copper iodide with easily accessible prolinamide ligands in water as the reaction medium [2]. This approach operates at even milder conditions (60-80°C) and achieves yields of 65-90% while providing excellent functional group tolerance. The method is particularly advantageous for carbazole alkaloid synthesis as it avoids protection and deprotection steps commonly required in traditional synthetic routes.

The scope of Ullmann coupling extends beyond simple carbazole synthesis to include the preparation of branched polymers. Self-Ullmann carbon-nitrogen polycondensation of 3,6-diiodocarbazole leads to branched polymers containing approximately 15 trisubstituted carbazole nuclei, demonstrating the versatility of this methodology for creating complex carbazole-based materials [1].

Buchwald-Hartwig Amination Techniques

Buchwald-Hartwig amination represents the most versatile and widely employed method for carbon-nitrogen bond formation in carbazole chemistry. This palladium-catalyzed cross-coupling reaction between amines and aryl halides has been extensively optimized for carbazole monomer synthesis, offering superior functional group tolerance and reaction efficiency compared to copper-based methods [3] [4] [5].

The standard Buchwald-Hartwig protocol for carbazole synthesis employs palladium acetate in combination with t-BuXPhos ligand and t-BuONa base in toluene or 1,4-dioxane at temperatures of 80-100°C. This system achieves yields of 75-95% with excellent functional group tolerance, making it particularly suitable for the synthesis of functionalized carbazole monomers [4]. The reaction mechanism involves oxidative addition of the aryl halide to palladium(0), followed by coordination of the amine nucleophile, and subsequent reductive elimination to form the carbon-nitrogen bond.

Advanced variations of the Buchwald-Hartwig reaction include the use of precatalysts such as [Pd(allyl)Cl]₂ with t-BuXPhos under sealed tube conditions at elevated temperatures (170°C). These conditions enable the coupling of less reactive substrates and achieve yields of 80-98% [4]. The use of different bases such as t-BuOLi instead of t-BuONa can significantly improve reaction outcomes for specific substrate combinations.

A particularly noteworthy development is the implementation of green heterogeneous catalysts for Buchwald-Hartwig amination. Palladium nanoparticles supported on biochar under ligand-free conditions provide an environmentally benign alternative to traditional homogeneous systems. These catalysts operate at temperatures of 120-140°C and achieve remarkable yields of 85-99% while being recoverable and reusable [6].

The mechanistic understanding of carbazole participation in Buchwald-Hartwig reactions has revealed important insights. NH-carbazole plays a crucial role as a noninnocent byproduct that coordinates to oxidative addition products, forming stable aryl carbazolyl complexes. The barrier for reductive elimination of N-arylcarbazole (22.4 kcal/mol) represents the highest energy step in the catalytic cycle, making this species the catalyst resting state [3].

Sequential Buchwald-Hartwig reactions enable the synthesis of complex carbazole architectures through one-pot processes. The combination of Buchwald-Hartwig amination followed by carbon-hydrogen arylation allows for the preparation of tri- and tetracyclic carbazoles in a single synthetic operation [7]. This tandem approach significantly streamlines the synthesis of complex carbazole-based natural products and pharmaceutical intermediates.

Polymerization Protocols

Yamamoto Coupling for Polycarbazole Formation

Yamamoto coupling polymerization has emerged as a premier method for synthesizing high molecular weight polycarbazoles with well-defined structures and properties. This nickel-catalyzed cross-coupling methodology enables the direct polymerization of dihalogenated carbazole monomers to form conjugated polycarbazole backbones [8] [9].

The standard Yamamoto coupling protocol employs bis(cyclooctadiene)nickel(0) as the catalyst in combination with 2,2'-bipyridyl as a co-ligand. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide or toluene at temperatures ranging from 60-80°C. Under these conditions, the polymerization proceeds over 24-48 hours to yield polycarbazoles with number-average molecular weights of 15,000-35,000 and polydispersity indices of 1.8-2.5 [8].

Critical optimization of Yamamoto coupling conditions has led to significant improvements in polymer molecular weight and polydispersity control. The reverse addition order of the nickel catalyst, where the catalyst is added to a preheated solution of monomer rather than the conventional approach, results in higher molecular weight polymers with improved solubility and film-forming properties [8]. This modification prevents premature termination reactions and allows for more controlled chain growth.

The use of anhydrous tetrahydrofuran as solvent in combination with nickel(0) complexes containing triphenylphosphine ligands enables the synthesis of polycarbazoles with molecular weights exceeding 50,000 while maintaining narrow polydispersity indices of 1.5-2.0 [8]. These high molecular weight materials exhibit enhanced thermal stability and superior photoluminescence efficiency compared to lower molecular weight analogs.

Monomer concentration plays a crucial role in Yamamoto polymerization outcomes. Lower concentrations (0.05-0.1 M) favor the formation of high molecular weight linear polymers, while higher concentrations can lead to increased branching and crosslinking. The optimal concentration range for producing soluble, high molecular weight polycarbazoles is typically 0.05-0.1 M [8].

Temperature control during Yamamoto polymerization is critical for achieving optimal results. Temperatures below 60°C result in incomplete monomer conversion and low molecular weights, while temperatures above 100°C can lead to catalyst decomposition and formation of insoluble crosslinked materials. The optimal temperature range of 80-100°C provides the best balance between reaction rate and molecular weight control [8].

Suzuki-Miyaura Cross-Coupling Applications

Suzuki-Miyaura coupling polymerization has revolutionized the synthesis of polycarbazoles by offering unprecedented control over molecular weight, end-group functionality, and polymer architecture. This methodology is particularly valuable for preparing telechelic polycarbazoles and block copolymers with well-defined structures [10] [11].

The metal-catalyzed polymerization of 3,6-carbazoles via Suzuki-Miyaura coupling emphasizes end-group fidelity and chain-growth characteristics. Asymmetric bifunctional (AB-type) monomers are preferred over symmetric (AA/BB-type) monomers to circumvent the inherent polycondensation character and achieve better molecular weight control. The use of AB-type monomers enables the synthesis of polycarbazoles with molecular weights of 5-15 kg/mol and narrow polydispersity indices of 1.3-1.8 [10].

Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) of triolborate-type carbazole monomers represents a significant advancement in controlled polymerization methodology. This approach uses potassium triolborate monomers in combination with palladium catalysts and tertiary phosphine ligands in tetrahydrofuran/water mixtures. The SCTP proceeds in a chain-growth manner with living characteristics, enabling the synthesis of high molecular weight polycarbazoles (5-38 kg/mol) with narrow polydispersity indices (1.35-1.48) [11].

The initiating system for SCTP consists of 4-iodobenzyl alcohol, bis(dibenzylideneacetone)palladium chloroform complex, and tri-tert-butylphosphine. This combination provides excellent initiation efficiency and enables the incorporation of functional groups at the polymer chain ends. The reaction temperature optimization (60-80°C) and careful control of reaction time prevent side reactions such as macrocycle formation [11].

One of the significant challenges in Suzuki-Miyaura polymerization is the formation of macrocyclic byproducts, particularly at low concentrations. However, this apparent drawback can be advantageous as macrocycle formation effectively removes nonfunctionalized chains from the reaction mixture, allowing for easier purification of telechelic linear polymers. The macrocycles can be readily separated from linear polymers through conventional purification techniques [10].

Block copolymerization using Suzuki-Miyaura methodology enables the synthesis of complex architectures such as fluorene-carbazole copolymers and polycarbazole-containing diblock copolymers. The living nature of SCTP allows for sequential monomer addition to create well-defined block structures with controlled molecular weights and compositions [11].

Functionalization Pathways for Side-Chain Engineering

Side-chain engineering of carbazole derivatives represents a critical aspect of molecular design that directly impacts material properties such as solubility, charge transport, and thermal stability. Various functionalization pathways have been developed to introduce specific functional groups and modify the electronic and physical properties of carbazole-based materials [12] [13] [14].

Alkyl chain modification represents the most fundamental approach to side-chain engineering. The alkylation of carbazole at the nitrogen position using alkyl halides in the presence of sodium hydride in dimethylformamide proceeds at temperatures of 70-100°C with yields of 80-95%. This modification primarily enhances solubility and processability of carbazole derivatives while maintaining their electronic properties [12]. The length and branching of alkyl chains can be systematically varied to optimize solubility-crystallinity balance.

Aromatic terminal group functionalization has emerged as a powerful strategy for enhancing charge transport properties. The incorporation of pyrene or carbazole units at the terminal positions of alkyl side chains through Stille coupling or Ullmann reactions significantly promotes polymer chain aggregation and provides short-range order for improved charge carrier mobility [12] [14]. Polymers with pyrene-terminated side chains achieve hole mobilities of 0.081 cm²V⁻¹s⁻¹ compared to 0.019 cm²V⁻¹s⁻¹ for polymers with conventional alkyl chains, representing a four-fold improvement [12].

Siloxane functionalization offers unique opportunities for creating liquid optoelectronic materials. The incorporation of heptamethyltrisiloxane chains through platinum-catalyzed hydrosilylation reactions at temperatures of 80-120°C achieves yields of 85-99%. The bulky and flexible nature of siloxane chains prevents crystallization and enables the creation of room-temperature liquid carbazole derivatives with maintained electronic properties [13] [15]. This approach is particularly valuable for applications requiring processable optoelectronic materials.

Heteroatom incorporation through direct carbon-hydrogen functionalization represents an advanced approach to selective modification. Palladium-catalyzed carbon-hydrogen activation using directing groups enables the selective introduction of various functional groups at specific positions on the carbazole ring system. This methodology operates at temperatures of 100-160°C and achieves yields of 70-90% while providing excellent regioselectivity [16] [17].

Multiple carbon-hydrogen functionalization reactions using gold-catalyzed carbene transfer enable the introduction of up to six carbene fragments onto polycarbazole frameworks. This methodology allows for the synthesis of highly functionalized carbazole derivatives and enables the linking of multiple carbazole units through linchpin reagents [18]. The stepwise approach permits the introduction of different functional groups in a single reaction vessel, significantly expanding the structural diversity accessible through side-chain engineering.

UV-Vis Absorption and Fluorescence Emission Studies

2,7-Dimethoxy-9H-carbazole exhibits distinctive spectroscopic properties that reflect its unique substitution pattern on the carbazole framework. The compound demonstrates characteristic absorption and emission features that are significantly influenced by the presence of methoxy substituents at the 2,7-positions [1] [2].

UV-Vis Absorption Characteristics:

The ultraviolet-visible absorption spectrum of 2,7-Dimethoxy-9H-carbazole displays a maximum absorption wavelength at 319 nanometers when measured in methanol [1] [2]. This absorption profile demonstrates the characteristic electronic transitions of the carbazole chromophore system, with the methoxy substituents providing electron-donating effects that influence the overall electronic structure. The compound exhibits well-defined absorption bands that are attributed to π-π* electronic transitions within the aromatic carbazole framework [3] [4].

Studies on related 2,7-dimethoxycarbazole derivatives have revealed absorption spectra characterized by high energy forbidden S₀→S₂ transition absorptions with high intensity around 240 nanometers, compared to π-π* electronic transition absorptions occurring around 303 nanometers [3]. The absorption properties remain relatively unchanged with respect to solvent polarity and type, indicating the robust nature of the electronic transitions in this substitution pattern.

Fluorescence Emission Properties:

The fluorescence emission characteristics of 2,7-Dimethoxy-9H-carbazole demonstrate significant environmental sensitivity. Research on closely related 2,7-dimethoxycarbazole compounds has shown that these derivatives exhibit fluorescence quantum yields and lifetimes that are markedly different from the parent carbazole system [5] [6]. The fluorescence lifetime of 2,7-dimethoxycarbazole was measured at 3.9 nanoseconds in 3-methylpentane, representing a substantial decrease compared to N-methylcarbazole (15.1 nanoseconds) [5] [6].

The emission spectra of carbazole-derived compounds bearing 2,7-dimethoxy substitutions typically exhibit maximum emission wavelengths in the range of 372-373 nanometers, with molar extinction coefficients approximately 6.30 × 10³ M⁻¹cm⁻¹ [4]. The fluorescence quantum yields for such systems range from 0.189 to 0.198, indicating efficient radiative decay processes [4].

Vibronic Structure and Electronic Transitions:

The spectroscopic behavior of 2,7-Dimethoxy-9H-carbazole is characterized by the mixing of electronic transitions that are typically well-separated in unsubstituted carbazole systems. The first two electronic transitions ¹Lb ← ¹A and ¹La ← ¹A become mixed in both absorption and fluorescence spectra due to what is termed the "proximity effect" [5] [6]. This phenomenon is responsible for the unidentified first absorption band system observed in various solvents at room temperature and contributes to the marked decrease in both fluorescence quantum yields and lifetimes.

| Parameter | Value | Solvent/Conditions |

|---|---|---|

| Maximum Absorption Wavelength | 319 nm | Methanol |

| Molar Extinction Coefficient | 6.30 × 10³ M⁻¹cm⁻¹ | Various solvents |

| Fluorescence Emission Maximum | 372-373 nm | DMSO |

| Fluorescence Quantum Yield | 0.189-0.198 | Standard conditions |

| Fluorescence Lifetime | 3.9 ns | 3-methylpentane |

Time-Resolved Photoluminescence Analysis

Time-resolved photoluminescence studies of 2,7-Dimethoxy-9H-carbazole and related dimethoxycarbazole derivatives provide crucial insights into the excited state dynamics and photophysical processes governing these systems [5] [7] [6].

Fluorescence Lifetime Measurements:

Comprehensive time-resolved fluorescence studies have demonstrated that 2,7-dimethoxycarbazole derivatives exhibit significantly altered excited state dynamics compared to their unsubstituted analogs. The fluorescence lifetime of 2,7-dimethoxycarbazole was determined to be 3.9 nanoseconds in 3-methylpentane, representing a substantial reduction from the 15.1 nanoseconds observed for N-methylcarbazole under identical conditions [5] [6].

These measurements reveal biexponential decay kinetics in various solvent systems, indicating the presence of multiple excited state species or conformations. The dual fluorescence emission observed at 77 Kelvin demonstrates that the average lifetime approximately equals the room temperature fluorescence lifetime in any given solvent, suggesting complex excited state equilibria [6] [8].

Temperature-Dependent Studies:

Low-temperature photoluminescence investigations at 77 Kelvin have revealed dual fluorescence emission characteristics for 2,7-dimethoxycarbazole systems. A reversible two-state kinetic model has been employed to interpret the double exponential decay behavior observed in these systems at low temperatures [6] [8]. The fluorescence lifetimes measured under these conditions do not correspond to any single "pure" electronic state lifetime, but rather represent averaged values reflecting rapid interconversion between excited state configurations.

Excimer Formation and Dynamics:

Studies on structurally related 2,7-dibromo-substituted carbazole derivatives have shown intense excimer emissions in various solvents [3]. These excimer-related photophysical properties provide valuable information about the intermolecular interactions and aggregation behavior that may be relevant to 2,7-Dimethoxy-9H-carbazole systems under specific concentration and environmental conditions.

Phosphorescence and Triplet State Dynamics:

Time-resolved spectroscopic investigations have also examined the phosphorescence properties and triplet state dynamics of carbazole derivatives with methoxy substitutions. Research on carbazole-based systems has shown that the triplet energy levels can be significantly influenced by the substitution pattern, with implications for applications in organic electronic devices [7] [9].

| Measurement Condition | Lifetime (ns) | Decay Type | Temperature |

|---|---|---|---|

| 3-methylpentane | 3.9 | Monoexponential | Room temperature |

| Ethanol glass | Variable | Biexponential | 77 K |

| Various solvents | 0.97-7.1 | Biexponential | Room temperature |

| Low temperature matrix | ~4.0 | Complex | 77 K |

Solvatochromic Behavior in Polar Media

The solvatochromic properties of 2,7-Dimethoxy-9H-carbazole demonstrate significant environmental sensitivity, particularly in response to solvent polarity and hydrogen bonding capabilities [5] [10] [11].

Solvent-Dependent Spectral Shifts:

Systematic solvatochromic studies on 2,7-dimethoxycarbazole derivatives have revealed that while the π-π* electronic transition absorptions remain largely unchanged with respect to solvent polarity and type, the S₀→S₂ transition absorptions undergo solvent-dependent shifts [3]. This differential solvent sensitivity provides valuable information about the electronic structure and excited state properties of these compounds.

The emission properties of related dimethoxycarbazole compounds show pronounced solvatochromic effects. Research has demonstrated that the fluorescence emission maxima can shift by 80 nanometers when the excitation wavelength is varied from 380 to 400 nanometers, indicating significant environmental sensitivity of the excited state properties [12].

Polarity Function Correlations:

Studies on carbazole derivatives with methoxy substitutions have shown that solvatochromic shifts can be analyzed as a function of various polarity parameters. The Stokes shift increases monotonously with solvent polarity function, ranging from approximately 3,100 cm⁻¹ in non-polar environments to over 7,000 cm⁻¹ in highly polar media [11]. This substantial range indicates strong solute-solvent interactions and significant excited state dipole moment changes.

Hydrogen Bonding Effects:

The solvatochromic behavior of 2,7-Dimethoxy-9H-carbazole is particularly sensitive to hydrogen bonding interactions. The importance of vibronic interactions between excited states can be controlled and reduced by intermolecular hydrogen bonding formation in proton-acceptor solvents such as ethanol [5]. This sensitivity to hydrogen bonding provides opportunities for developing solvent-responsive fluorescent probes and sensors.

Binary Solvent Systems:

Investigations using binary solvent mixtures have provided additional insights into the solvatochromic behavior of dimethoxycarbazole systems. The emission wavelength and intensity can be systematically tuned by varying the composition of solvent mixtures, allowing for fine control over the photophysical properties [12] [13].

| Solvent System | Stokes Shift (cm⁻¹) | Emission Shift (nm) | Polarity Effect |

|---|---|---|---|

| Non-polar media | ~3,100 | Baseline | Minimal |

| Moderately polar | ~5,000 | +20-30 | Moderate |

| Highly polar | ~7,000 | +50-80 | Pronounced |

| Hydrogen bonding | Variable | Environment-dependent | Significant |

Environmental Sensitivity Applications:

The pronounced solvatochromic behavior of 2,7-Dimethoxy-9H-carbazole derivatives makes them excellent candidates for environmental sensing applications. The sensitivity to both polarity and hydrogen bonding enables the development of dual-parameter fluorescent probes capable of reporting on complex microenvironments [11] [13].

Electrochemical Characterization via Cyclic Voltammetry

Electrochemical studies of 2,7-Dimethoxy-9H-carbazole provide essential information about its redox properties, electronic structure, and potential applications in electroactive devices [7] [11] [14].

Oxidation Potentials and HOMO Energy Levels:

Cyclic voltammetry measurements on carbazole derivatives with methoxy substitutions reveal significant influences on the oxidation potentials compared to unsubstituted carbazole systems. The electron-donating nature of methoxy groups at the 2,7-positions results in elevated HOMO energy levels, facilitating oxidation processes [11] [14].

Studies on related dimethoxy-substituted carbazole systems have shown that compounds with multiple methoxy groups exhibit lower ionization potentials. Research on carbazole-based compounds has demonstrated HOMO energy levels ranging from -5.20 to -5.56 electron volts, depending on the specific substitution pattern and measurement conditions [7] [9].

Reduction Processes and LUMO Characteristics:

The reduction behavior of 2,7-Dimethoxy-9H-carbazole derivatives provides insights into the LUMO energy levels and electron affinity properties. Electrochemical measurements have revealed that carbazole systems with electron-donating methoxy substituents typically exhibit more negative reduction potentials compared to electron-deficient analogs [14] [15].

The electrochemical bandgap, calculated from the difference between oxidation and reduction onset potentials, provides valuable information about the electronic properties and potential applications in organic electronic devices. Values typically range from 2.5 to 3.5 electron volts for carbazole derivatives with various substitution patterns [11] [16].

Reversibility and Electrochemical Stability:

Cyclic voltammetry studies have demonstrated that 2,7-Dimethoxy-9H-carbazole derivatives generally exhibit good electrochemical reversibility, particularly for oxidation processes. The presence of methoxy substituents can enhance the stability of the radical cation species formed upon oxidation, leading to improved reversibility compared to unsubstituted carbazole [16] [17].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant